3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one
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Overview
Description
3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one is a heterocyclic compound that contains both a thiadiazole and a pyrrolidinone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to inhibit the interleukin-6 (il-6)/jak/stat3 pathway . This pathway plays a crucial role in the immune response and inflammation, and its dysregulation is associated with various diseases, including cancer .
Mode of Action
Based on the inhibition of the il-6/jak/stat3 pathway by similar compounds , it can be hypothesized that this compound may interact with its targets to modulate this pathway, leading to changes in cellular processes.
Biochemical Pathways
If this compound indeed inhibits the il-6/jak/stat3 pathway, it could affect downstream processes such as cell proliferation, differentiation, and survival .
Result of Action
If this compound indeed inhibits the il-6/jak/stat3 pathway, it could potentially suppress inflammation and immune responses, and inhibit the growth of certain types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with appropriate reagents to form the desired product. One common method involves the use of hydrazonoyl halides, which react with the thiadiazole derivative under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrazonoyl halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrrolidinone Derivatives: Compounds with the pyrrolidinone ring also show comparable chemical properties and applications
Uniqueness
3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one is unique due to the combination of the thiadiazole and pyrrolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and material science .
Properties
IUPAC Name |
3-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-4-9-7(13-10-4)12-5-2-3-8-6(5)11/h5H,2-3H2,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMUWTPFFRFRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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